

# Nemtabrutinib BTK C481S mutant inhibition

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Biochemical & Cellular Profiling Data

The table below summarizes key quantitative data on **nemtabrutinib**'s inhibition profile from biochemical and cellular studies.

| Parameter / Assay Type       | Target / Kinase        | Result / Inhibition        | Context / Notes                                                                       | Source  |
|------------------------------|------------------------|----------------------------|---------------------------------------------------------------------------------------|---------|
| Biochemical IC <sub>50</sub> | BTK (wild-type)        | Potent inhibition reported | Reversible inhibitor; also inhibits C481S mutant BTK                                  | [1] [2] |
| Biochemical IC <sub>50</sub> | BTK (C481S mutant)     | Potent inhibition reported | Overcomes resistance to covalent BTKis                                                | [1] [2] |
| Biochemical Profiling (1 μM) | MEK1                   | Significant inhibition     | Preferentially binds ATP-binding pocket; potential application in MAPK-driven cancers | [1]     |
| Cellular Viability           | BRAF-mutant cell lines | ~3x higher sensitivity     | vs. BRAF wild-type lines; sensitivity profile similar to MEK, ERK, pan-RAF inhibitors | [1]     |

| Parameter / Assay Type | Target / Kinase     | Result / Inhibition    | Context / Notes                                                | Source |
|------------------------|---------------------|------------------------|----------------------------------------------------------------|--------|
| Biomarker Correlation  | FGFR3 expression    | Sensitivity correlated | High FGFR3 gene expression linked to nemtabrutinib sensitivity | [1]    |
| Biomarker Correlation  | Phospho-MEK1 levels | Sensitivity correlated | High pMEK1 levels linked to nemtabrutinib sensitivity          | [1]    |

## Key Experimental Protocols

For researchers looking to replicate or design related studies, here are the core methodologies used in the profiling of **nemtabrutinib**.

- **Cell Viability/Proliferation Assays**

- **Purpose:** To determine the anti-proliferative effects of **nemtabrutinib** across a panel of cancer cell lines [1].
- **Methodology:** Cells are seeded in 384-well plates and treated with **nemtabrutinib** in 9-point dilution series after 24 hours. Following a 72-hour incubation, cell viability is measured using a bioluminescence assay (e.g., ATPlite 1Step) that quantifies intracellular ATP as a proxy for cell number. Dose-response curves are fitted to calculate IC<sub>50</sub> values [1].

- **Biochemical Kinase Profiling**

- **Purpose:** To identify the direct kinase targets of **nemtabrutinib** and quantify inhibition potency [1].
- **Methodology:** Inhibitor profiling against large panels of wild-type kinases (e.g., 254 kinases) is performed using mobility shift assays (MSA) or enzyme-linked immunosorbent assays (ELISA). Percentage inhibition is measured at a fixed concentration (e.g., 1 μmol/L) at the K<sub>M, ATP</sub> for each kinase. For confirmed hits, duplicate 10-point dilution series are used to determine full IC<sub>50</sub> values [1].

- **Mechanism of Action / Binding Studies**

- **Purpose:** To confirm direct binding and understand the interaction between **nemtabrutinib** and specific kinases like MEK1 [1].
- **Methodology:** Surface Plasmon Resonance (SPR) using a system like Biacore can be employed. Biotinylated, inactive MEK1 is immobilized on a sensor chip, and the binding of

**nemtabrutinib** is measured in real-time to determine binding kinetics [1].

- **Molecular Docking:** Computational docking studies model how **nemtabrutinib** fits into the ATP-binding pocket of the target kinase, providing a structural basis for its activity [1].

## BCR Signaling Pathway and Nemtabrutinib Action

The following diagram illustrates the B Cell Receptor (BCR) signaling pathway, highlighting the key nodes targeted by BTK inhibitors.



[Click to download full resolution via product page](#)

This diagram shows the BCR signaling cascade and how resistance mutations like C481S block covalent BTK inhibitors, which **nembtabrutinib** overcomes through its reversible binding mechanism.

## Clinical Evidence Summary

The promising preclinical profile of **nemtabrutinib** is supported by clinical data from the phase 1/2 BELLWAVE-001 trial (NCT03162536) in heavily pre-treated patients [3] [4].

| Patient Population       | Prior Therapies (Median) | Prior BTKi Exposure | BTK C481S Mutation | Overall Response Rate (ORR) |
|--------------------------|--------------------------|---------------------|--------------------|-----------------------------|
| R/R CLL/SLL              | 4                        | 95%                 | 63%                | 56%                         |
| R/R CLL/SLL (65 mg RP2D) | 4                        | 84%                 | 63%                | 57.9% (per iwCLL)           |

- **Recommended Phase 2 Dose (RP2D):** 65 mg taken orally once daily [5] [3].
- **Safety Profile:** The most common treatment-related adverse events included dysgeusia (altered sense of taste, 21%), decreased neutrophil count (20%), fatigue (13%), and nausea (12%). Grade 3 or 4 treatment-related AEs occurred in 40% of patients, most commonly decreased neutrophil count (17%). Treatment-related discontinuations occurred in 13% of patients [3] [4].

## Future Research Directions

Research on **nemtabrutinib** continues to evolve, exploring its full potential:

- **Combination Therapy:** Preclinical data suggests synergy between **nemtabrutinib** and the BCL-2 inhibitor venetoclax. In a CLL mouse model, the combination of **nemtabrutinib** and venetoclax showed significantly prolonged survival compared to the combination of ibrutinib and venetoclax [6].
- **Broader Kinase Inhibition:** Its activity against kinases in the MAPK pathway (e.g., MEK) suggests potential therapeutic applications beyond B-cell malignancies, possibly in **MAPK-driven cancers** [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
2. P682: nemtabrutinib (MK-1026), a non-covalent inhibitor ... [journals.lww.com]
3. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]
4. ASH 2022: Efficacy and Safety of Nemtabrutinib, a Wild ... [cclsociety.org]
5. First-in-Human Study of the Reversible BTK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]
6. Preclinical evaluation of combination nemtabrutinib and ... [jhoonline.biomedcentral.com]

To cite this document: Smolecule. [Nemtabrutinib BTK C481S mutant inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-btk-c481s-mutant-inhibition>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)